benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
The compound "benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" is a synthetic organic molecule with unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves multiple steps, starting from readily available precursors. A typical synthetic route might include:
Formation of the imidazo[2,1-f]purine core through cyclization reactions.
Introduction of the 2,4-dioxo functional groups via oxidation reactions.
Allylation to introduce the allyl group.
Esterification to form the benzyl acetate moiety.
The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions for scalability. This involves using continuous flow reactors to manage exothermic reactions and ensure consistent product quality. Solvent recycling and waste minimization are crucial for sustainable production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction reactions can alter the oxidation state of the purine core or other functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can replace functional groups with others.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary from room temperature to elevated temperatures, depending on the specific reaction.
Major Products Formed
The major products formed depend on the type of reaction. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated products. Substitution reactions yield various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is used as a building block for synthesizing complex molecules, due to its versatile reactivity.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with biological macromolecules in specific ways.
Medicine
In medicine, research focuses on its potential therapeutic effects, such as anticancer or antiviral activity, owing to its ability to interfere with cellular processes.
Industry
Industrially, it might be used in the development of new materials or as a precursor for functionalized polymers.
Mechanism of Action
The mechanism by which benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects involves interactions with molecular targets like enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, inhibiting or modulating their activity. The pathways involved often include key biochemical routes essential for cellular function, making this compound a valuable tool for probing biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(8-methyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate: : Similar structure but different substituents.
Benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]pyrrolo[2,3-d]pyrimidin-3(2H,4H,8H)-yl)acetate: : Contains a pyrrolo[2,3-d]pyrimidine core instead of imidazo[2,1-f]purine.
Benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-purine-3(2H,4H,8H)-yl)acetate: : Lacks the imidazo[2,1-f] fusion.
Uniqueness
What sets benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate apart is its distinctive fusion of functional groups and the presence of an allyl side chain, which imparts unique reactivity and interaction profiles compared to its analogs.
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Properties
IUPAC Name |
benzyl 2-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-4-10-24-14(2)11-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)12-16(27)30-13-15-8-6-5-7-9-15/h4-9,11H,1,10,12-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPORGZRRCKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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